molecular formula C15H17FN2O2 B2982464 (Z)-2-cyano-3-(4-fluoro-3-methylphenyl)-N-(1-methoxypropan-2-yl)prop-2-enamide CAS No. 1356818-25-1

(Z)-2-cyano-3-(4-fluoro-3-methylphenyl)-N-(1-methoxypropan-2-yl)prop-2-enamide

Cat. No. B2982464
CAS RN: 1356818-25-1
M. Wt: 276.311
InChI Key: RWKNIMGGBSCYST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-2-cyano-3-(4-fluoro-3-methylphenyl)-N-(1-methoxypropan-2-yl)prop-2-enamide, also known as FMTP or TAK-659, is a small molecule inhibitor that has shown potential in treating various types of cancer and autoimmune diseases.

Scientific Research Applications

Suzuki–Miyaura Cross-Coupling Reactions

Organoboron derivatives, such as EN300-26577210, are extensively utilized in Suzuki–Miyaura cross-coupling reactions. This application is crucial for creating carbon-carbon bonds, which are foundational in organic synthesis and drug discovery. The compound’s structure suggests it could act as a coupling partner, providing a pathway to synthesize complex molecules with high precision and efficiency .

Amide Bond Formation

The compound’s carboxylic acid functionality indicates its potential use in amide bond formation. This reaction is fundamental in the synthesis of peptides and proteins, which are essential components of living organisms and therapeutic agents. EN300-26577210 could serve as a starting material for the creation of novel peptides with potential pharmacological properties .

Aza Peptide Synthesis

Hydrazine building blocks are pivotal in the design of aza peptides, where the carbon atom of an amino acid residue is replaced by nitrogen. Given the structural complexity of EN300-26577210, it may be employed in the modification of amino acids to produce aza peptides, which can lead to the development of new drug candidates with improved stability and bioavailability .

Screening Compounds and Fragments

Compounds containing boron, such as EN300-26577210, are of particular interest in drug discovery as covalent modifiers. They can selectively act at serine residues in the active sites of biological targets. This application is significant for the identification of new therapeutic agents, especially in the context of diseases where specific enzyme inhibition is required .

Predictive Biomarker Research

While not directly linked to EN300-26577210, the compound’s potential as a biomarker in predictive medicine could be explored. For instance, similar compounds have been used in blood tests that predict Parkinson’s disease up to seven years before the onset of symptoms. EN300-26577210 could be investigated for its predictive capabilities in other neurodegenerative disorders .

Ethical Research Practices

In the realm of ethical research, compounds like EN300-26577210 are subject to rigorous ethical considerations. Researchers must ensure that their use in studies adheres to the highest standards of scientific integrity and human dignity. This includes obtaining proper approvals and ensuring participant safety, which is paramount in all scientific research applications .

properties

IUPAC Name

(Z)-2-cyano-3-(4-fluoro-3-methylphenyl)-N-(1-methoxypropan-2-yl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17FN2O2/c1-10-6-12(4-5-14(10)16)7-13(8-17)15(19)18-11(2)9-20-3/h4-7,11H,9H2,1-3H3,(H,18,19)/b13-7-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWKNIMGGBSCYST-QPEQYQDCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C=C(C#N)C(=O)NC(C)COC)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC(=C1)/C=C(/C#N)\C(=O)NC(C)COC)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-cyano-3-(4-fluoro-3-methylphenyl)-N-(1-methoxypropan-2-yl)prop-2-enamide

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